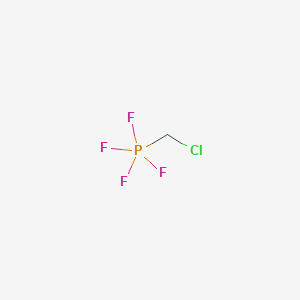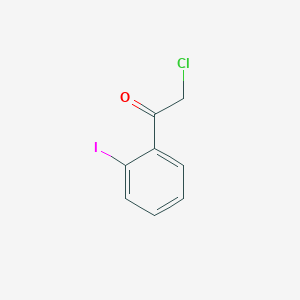
Ethyl 2-(aminomethyl)-5-methylhexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(aminomethyl)-5-methylhexanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2-(aminomethyl)-5-methylhexanoate backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(aminomethyl)-5-methylhexanoate typically involves the esterification of 2-(aminomethyl)-5-methylhexanoic acid with ethanol in the presence of an acid catalyst. One common method is to react the acid with ethanol in the presence of sulfuric acid or hydrochloric acid as a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of catalysts such as trimethylchlorosilane in methanol has also been reported to be effective for the esterification process .
化学反応の分析
Types of Reactions
Ethyl 2-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-(aminomethyl)-5-methylhexanoic acid.
Reduction: 2-(aminomethyl)-5-methylhexanol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(aminomethyl)-5-methylhexanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
作用機序
The mechanism of action of ethyl 2-(aminomethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases to release the active 2-(aminomethyl)-5-methylhexanoic acid, which can then participate in various biochemical pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to specific biological effects .
類似化合物との比較
Ethyl 2-(aminomethyl)-5-methylhexanoate can be compared with other similar compounds such as:
Ethyl 2-(aminomethyl)-5-hydroxyhexanoate: This compound has a hydroxyl group instead of a methyl group, which can lead to different reactivity and biological activity.
Ethyl 2-(aminomethyl)-5-ethylhexanoate: The presence of an ethyl group instead of a methyl group can affect the compound’s steric properties and interactions with molecular targets.
Conclusion
This compound is a versatile compound with a wide range of applications in various fields. Its unique structure allows it to participate in diverse chemical reactions and interact with biological targets, making it a valuable tool in scientific research and industrial applications.
特性
分子式 |
C10H21NO2 |
|---|---|
分子量 |
187.28 g/mol |
IUPAC名 |
ethyl 2-(aminomethyl)-5-methylhexanoate |
InChI |
InChI=1S/C10H21NO2/c1-4-13-10(12)9(7-11)6-5-8(2)3/h8-9H,4-7,11H2,1-3H3 |
InChIキー |
FVINHLIFUPIAMI-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(CCC(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


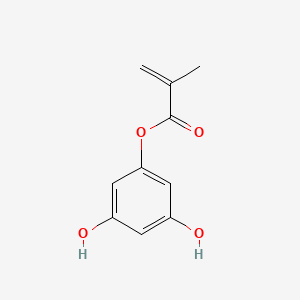


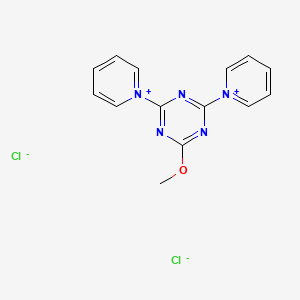
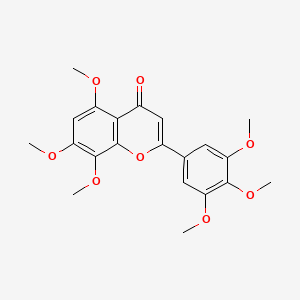
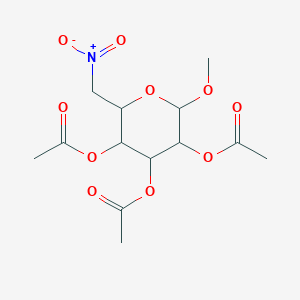
![Benzo[6,7]indazolo[2,3,4-fgh]naphtho[2,3-a]phenazine](/img/structure/B14749294.png)

![1-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)ethan-1-one](/img/structure/B14749307.png)
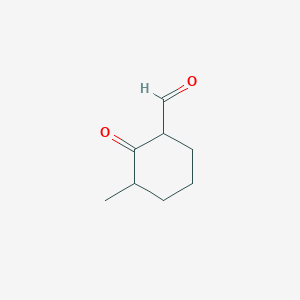
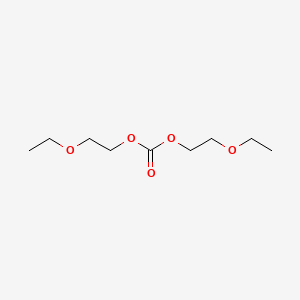
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
